2-(2-Ethylaminoethyl)morpholine
CAS No.:
Cat. No.: VC13931184
Molecular Formula: C8H18N2O
Molecular Weight: 158.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H18N2O |
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Molecular Weight | 158.24 g/mol |
IUPAC Name | N-ethyl-2-morpholin-2-ylethanamine |
Standard InChI | InChI=1S/C8H18N2O/c1-2-9-4-3-8-7-10-5-6-11-8/h8-10H,2-7H2,1H3 |
Standard InChI Key | MBKXRUFTFOVPMD-UHFFFAOYSA-N |
Canonical SMILES | CCNCCC1CNCCO1 |
Introduction
Structural and Chemical Properties of 2-(2-Ethylaminoethyl)morpholine
Molecular Architecture
2-(2-Ethylaminoethyl)morpholine features a morpholine ring—a six-membered heterocycle containing one oxygen and one nitrogen atom—substituted with a 2-ethylaminoethyl group. This structure combines the electron-rich morpholine ring with a secondary amine side chain, conferring both hydrophilic and basic properties. While direct data on this compound is absent, analogous compounds like 2-morpholinoethanol (C₆H₁₃NO₂) exhibit similar hybrid characteristics .
Physicochemical Characterization
Based on structurally related morpholine derivatives, 2-(2-Ethylaminoethyl)morpholine likely exhibits the following properties:
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Molecular Formula: C₈H₁₆N₂O
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Molecular Weight: ~156.23 g/mol
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Boiling Point: Estimated between 220–240°C, analogous to 2-morpholinoethanol (227°C) .
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Solubility: High water solubility due to the morpholine ring’s polarity, with potential miscibility in polar organic solvents like methanol or ethyl acetate .
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Basicity: The ethylaminoethyl side chain enhances basicity compared to 2-morpholinoethanol, with a predicted pKa of ~9–10 for the amine group.
Synthetic Pathways and Catalytic Mechanisms
Morpholine Derivative Synthesis
The synthesis of morpholine derivatives typically involves cyclization reactions or functional group modifications. For example, 2-morpholinoethanol is synthesized via the reaction of diethylene glycol with ammonia under catalytic conditions . Extending this methodology, 2-(2-Ethylaminoethyl)morpholine could be synthesized through:
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Amination of Ethylene Oxide Derivatives: Reacting morpholine with 2-ethylaminoethyl chloride in the presence of a base.
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Reductive Amination: Using morpholine and ethylamine with a reducing agent like hydrogen and a nickel catalyst.
Catalytic Process Optimization
Patent EP0036331B1 highlights the use of trickle-bed reactors and hydrogenation/dehydrogenation catalysts for morpholine synthesis . Applying similar conditions—temperatures of 200–220°C, hydrogen pressures of 48 × 10⁵ Pa, and nickel-based catalysts—could optimize the yield of 2-(2-Ethylaminoethyl)morpholine while minimizing byproducts like polyamines .
Applications in Pharmaceutical and Industrial Contexts
Pharmaceutical Intermediates
2-Morpholinoethanol is utilized in prodrug synthesis, such as ester derivatives of naproxen . Similarly, 2-(2-Ethylaminoethyl)morpholine could serve as a precursor for:
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Anticancer Agents: Tertiary amines often enhance cell membrane permeability.
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Neurological Drugs: The morpholine ring’s ability to cross the blood-brain barrier may aid in central nervous system targeting.
Biochemical Research
Studies on 2-morpholinoethanol demonstrate its role in stimulating DNA repair in rat hepatocytes . The ethylaminoethyl variant might exhibit enhanced bioactivity due to increased lipophilicity, making it valuable in cell culture systems or gene delivery mechanisms.
Comparative Analysis with 2-Morpholinoethanol
Structural Modifications and Impact
Replacing the hydroxyl group in 2-morpholinoethanol with an ethylaminoethyl side chain alters:
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Basicity: Increased amine content enhances protonation potential.
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Lipophilicity: The ethyl group improves lipid solubility, favoring membrane interactions.
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